molecular formula C18H17ClN4O4S2 B2460835 2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 307507-64-8

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2460835
CAS No.: 307507-64-8
M. Wt: 452.93
InChI Key: PVUGLLYKORMMRJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide is a useful research compound. Its molecular formula is C18H17ClN4O4S2 and its molecular weight is 452.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a process that is particularly important in triple-negative breast cancer (TNBC) cells .

Mode of Action

The compound acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby reducing the production of glutathione (GSH) . This amplifies the photodynamic effect of Chlorin e6 (Ce6), another component of the treatment .

Biochemical Pathways

The compound affects the glutamine metabolic pathway . Glutamine can be hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that promotes the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production and thereby inhibiting TNBC proliferation .

Pharmacokinetics

The compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the photosensitizer ce6 and human serum albumin (hsa) as a shell . This platform is designed to effectively coordinate the intervention in glutamine metabolism for the treatment of TNBC .

Result of Action

The compound’s action results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .

Action Environment

The compound’s effectiveness may be influenced by factors such as the presence of light (for the photodynamic effect of ce6) and the metabolic state of the cancer cells .

Biological Activity

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H16ClN3O2S
Molecular Weight325.81 g/mol
LogP3.999
Polar Surface Area53.589 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit various bacterial strains. For example, derivatives of thiadiazole have shown activity against Escherichia coli and Staphylococcus aureus , suggesting that the presence of the thiadiazole moiety enhances antimicrobial efficacy .

Anticancer Activity

Studies have indicated that compounds containing the thiadiazole structure can exhibit anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines without significant toxicity to normal cells . The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been reported to inhibit carbonic anhydrase isoenzymes, which play a critical role in various physiological processes, including respiration and acid-base balance. In comparative studies, certain derivatives exhibited higher inhibitory activity than traditional inhibitors like acetazolamide . This suggests a potential for developing new therapeutic agents targeting carbonic anhydrase-related disorders.

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing various thiadiazole derivatives showed that compounds with similar structural features to this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for traditional antibiotics .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while the compound demonstrated effective biological activity at nanomolar concentrations, it remained non-cytotoxic at higher concentrations typically used in therapeutic settings. This characteristic is crucial for developing safe pharmacological agents .
  • Anticancer Properties : A recent study evaluated the anticancer effects of thiadiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through mechanisms involving oxidative stress pathways .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c1-2-17-21-22-18(28-17)23-29(25,26)15-9-5-13(6-10-15)20-16(24)11-27-14-7-3-12(19)4-8-14/h3-10H,2,11H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUGLLYKORMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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